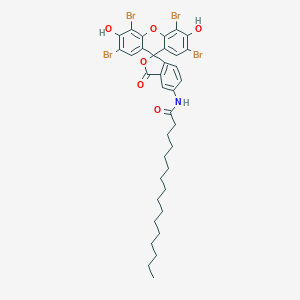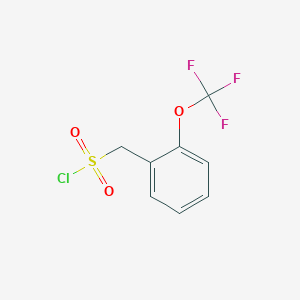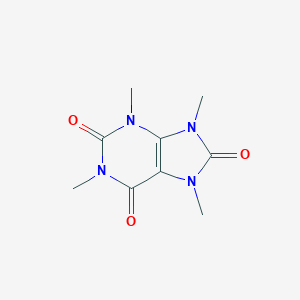
Ácido tetrametilurico
Descripción general
Descripción
Tiene un valor de concentración inhibitoria (IC50) de 0.28 micromolar para USP8, lo que lo convierte en un inhibidor eficaz de la deubiquitinasa . Este compuesto se utiliza principalmente en la investigación científica para estudiar el papel de las enzimas deubiquitinantes en varios procesos biológicos y enfermedades.
Aplicaciones Científicas De Investigación
DUB-IN-2 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado para estudiar los mecanismos de las enzimas deubiquitinantes y sus inhibidores.
Biología: Ayuda a comprender el papel de la peptidasa 8 específica de ubiquitina en procesos celulares como la degradación de proteínas y la transducción de señales.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades asociadas con la ubiquitinación desregulada, como el cáncer.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a enzimas deubiquitinantes.
Safety and Hazards
Mecanismo De Acción
DUB-IN-2 ejerce sus efectos inhibiendo selectivamente la peptidasa 8 específica de ubiquitina. Esta enzima participa en la eliminación de ubiquitina de las proteínas sustrato, un proceso que regula la estabilidad y función de las proteínas. Al inhibir USP8, DUB-IN-2 evita la deubiquitinación de las proteínas diana, lo que lleva a su degradación a través de la vía del proteasoma. Este mecanismo es particularmente relevante en la investigación del cáncer, donde la ubiquitinación desregulada es una característica común .
Compuestos Similares:
Inhibidores de USP7: Compuestos como HBX 41108 y FT671 son inhibidores selectivos de la peptidasa 7 específica de ubiquitina (USP7). A diferencia de DUB-IN-2, estos inhibidores se dirigen a una deubiquitinasa diferente.
Inhibidores de USP14: Compuestos como IU1 e IU1-47 inhiben selectivamente la peptidasa 14 específica de ubiquitina (USP14), otro miembro de la familia de las deubiquitinasas.
Unicidad de DUB-IN-2: DUB-IN-2 es único en su alta selectividad y potencia para la peptidasa 8 específica de ubiquitina. Su capacidad para inhibir USP8 con un valor de IC50 de 0.28 micromolar lo distingue de otros inhibidores de deubiquitinasa, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de USP8 en varios procesos biológicos y enfermedades .
Análisis Bioquímico
Biochemical Properties
Tetramethyluric acid appears to affect adenosine signaling in a manner similar to caffeine . It interacts with enzymes, proteins, and other biomolecules involved in adenosine signaling .
Cellular Effects
Tetramethyluric acid has been shown to have anti-inflammatory and analgesic effects . It influences cell function by affecting adenosine signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact mechanism of action of Tetramethyluric acid is uncertain. Animal research involving selective A1 and A2A adenosine agonists found that Tetramethyluric acid pretreatment attenuated the expected motor depression induced by adenosine agonism, indicating that Tetramethyluric acid is likely an adenosine antagonist .
Temporal Effects in Laboratory Settings
Tetramethyluric acid has been shown to have non-habituating effects, including increases in energy and focus, over eight weeks of daily use at up to 300 mg/day . There was no evidence of a tachyphylactic response that is typical of neuroactive agents like caffeine and other stimulants .
Dosage Effects in Animal Models
In animal studies, Tetramethyluric acid has an LD50 of 810 mg/kg, compared to 265 mg/kg for caffeine . This suggests that Tetramethyluric acid may have a wider safety margin than caffeine.
Metabolic Pathways
Tetramethyluric acid is thought to be synthesized from caffeine in what is thought to be a three-step pathway . The exact molecular mechanism of Tetramethyluric acid metabolism is still unclear .
Subcellular Localization
A recent study showed that the fluorescence signal of a Tetramethyluric acid synthase was detected in the nucleus and cytoplasm , suggesting that Tetramethyluric acid might be synthesized and function in these cellular compartments.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de DUB-IN-2 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo indeno[1,2-b]pirazina y la funcionalización posterior para introducir los grupos etoxímino y dicarbonitrilo. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado con alta pureza .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para DUB-IN-2 no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para volúmenes más grandes, asegurando un control de calidad constante e implementando técnicas de purificación eficientes para obtener el compuesto en cantidades a granel .
Análisis De Reacciones Químicas
Tipos de Reacciones: DUB-IN-2 principalmente experimenta reacciones típicas de sus grupos funcionales. Éstas incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo etoxímino.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos dicarbonitrilo, convirtiéndolos en aminas.
Sustitución: El núcleo aromático de DUB-IN-2 puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Típicamente se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina .
Propiedades
IUPAC Name |
1,3,7,9-tetramethylpurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDOQULISIQFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177659 | |
| Record name | Theacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Temurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
25 mg/mL at 20 °C | |
| Record name | Temurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2309-49-1 | |
| Record name | Theacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,7,9-Tetramethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Theacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyluric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ939L81MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Temurin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does theacrine exert its effects within the body?
A1: While the exact mechanisms are still under investigation, research suggests theacrine interacts with various cellular pathways, including adenosinergic, dopaminergic, and sirtuin pathways. [, , , , ] It has been proposed to act as an adenosine receptor antagonist, particularly at the adenosine 2A receptor. [] Additionally, theacrine has been shown to modulate sirtuin activity, specifically SIRT1 and SIRT3, which are involved in regulating metabolism, inflammation, and oxidative stress. [, , , , ]
Q2: What are the downstream effects of theacrine's interaction with these pathways?
A2: Theacrine's modulation of adenosinergic and dopaminergic pathways is believed to contribute to its potential cognitive-enhancing and ergogenic effects. [, , ] By antagonizing adenosine receptors, theacrine may increase levels of neurotransmitters like dopamine and norepinephrine, leading to increased alertness, focus, and energy. [, ] Its interaction with sirtuin pathways may contribute to its anti-inflammatory, antioxidant, and anti-fibrotic properties. [, , ]
Q3: What is the molecular formula and weight of theacrine?
A3: Theacrine's molecular formula is C9H12N4O3, and its molecular weight is 224.21 g/mol. []
Q4: Is there spectroscopic data available for theacrine?
A4: Yes, theacrine has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) and mass spectrometry (MS). [] These techniques provide detailed information about the structure and purity of the compound.
Q5: Has the stability of theacrine been investigated under different conditions?
A5: While comprehensive data on material compatibility is limited, studies have assessed theacrine stability under various conditions relevant to formulation and storage. [, , ] Theacrine has shown good stability in solid form and when formulated into tablets using erodible matrix materials. [] Further research is needed to fully understand its compatibility with different excipients and storage conditions.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of theacrine in humans?
A6: Research suggests theacrine is absorbed relatively quickly after oral ingestion, reaching peak plasma concentrations within a few hours. [, ] It is metabolized primarily in the liver, and its metabolites are excreted mainly in urine. [, ]
Q7: Does theacrine interact with other compounds, such as caffeine, at a pharmacokinetic level?
A7: Yes, studies have shown that co-administration of caffeine can increase the oral bioavailability of theacrine. [, ] This interaction appears to be due to enhanced oral bioavailability rather than alterations in theacrine's metabolism or elimination. [] Interestingly, a similar interaction was observed with methylliberine, another purine alkaloid, where it altered caffeine's pharmacokinetics without a reciprocal effect. []
Q8: What preclinical models have been used to investigate theacrine's potential therapeutic effects?
A8: Researchers have employed various cell-based assays and animal models to study theacrine's effects. [, , , , , , , , , , ] These include models of inflammation, oxidative stress, liver damage, and cancer. [, , , ] For instance, theacrine demonstrated anti-inflammatory effects in a mouse model of psoriasis induced by imiquimod. [, ]
Q9: Are there specific analytical methods used to quantify theacrine?
A9: High-performance liquid chromatography (HPLC), often coupled with diode array detection (DAD) and/or mass spectrometry (MS/MS), is commonly employed for the quantification of theacrine in various matrices. [, , , ] This technique allows for sensitive and specific detection and quantification of theacrine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


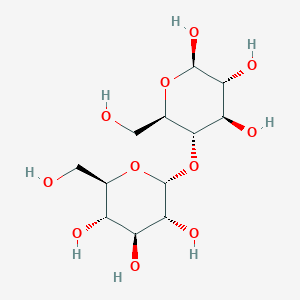



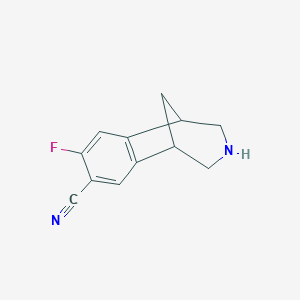
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)

